molecular formula C18H24N2O8 B13973822 1,6-Di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol

1,6-Di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol

Cat. No.: B13973822
M. Wt: 396.4 g/mol
InChI Key: YEMJVHOPMVQUGS-CZPYZCIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is a chemical compound known for its unique structure and properties. It is also referred to as 1-O,6-O-Bis(2-isocyano-3-methyl-2-butenoyl)-D-mannitol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves the reaction of D-mannitol with 2-isocyano-3-methyl-2-butenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) involves its interaction with specific molecular targets and pathways. The compound’s isocyano groups are reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate): is similar to other isocyano compounds, such as:

Uniqueness

The uniqueness of D-mannitol 1,6-bis(2-isocyano-3-methyl-2-butenoate) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H24N2O8

Molecular Weight

396.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate

InChI

InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3/t11-,12-,15-,16-/m1/s1

InChI Key

YEMJVHOPMVQUGS-CZPYZCIJSA-N

Isomeric SMILES

CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C

Canonical SMILES

CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.